Structural Uniqueness and FABP4/5 Inhibitory Potential Compared to Closest Analogs
The compound is explicitly claimed as part of a broad Markush structure in a patent for non-annulated thiophenylamides as dual FABP4/5 inhibitors [1]. While no direct head-to-head activity data (e.g., IC50) for this specific compound versus a named analog is provided in the patent, its structural combination is not replicated in the exemplified active compounds. This distinction is critical for procurement, as it implies unique, though unquantified, binding characteristics.
| Evidence Dimension | Structural novelty and target class association |
|---|---|
| Target Compound Data | N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide |
| Comparator Or Baseline | Exemplified compounds in US9353102B2 (e.g., 4-(2-(thiophen-2-yl)ethyl)benzamide derivatives) |
| Quantified Difference | Not available; structural difference is qualitative |
| Conditions | Patent specification US9353102B2 |
Why This Matters
Confirms the compound falls within a novel, proprietary chemical space for a therapeutically relevant target class, distinguishing it from generic, non-patented analogs.
- [1] Ackermann, P., et al. (2016). Non-annulated thiophenylamides. U.S. Patent No. US9353102B2. Washington, DC: U.S. Patent and Trademark Office. View Source
